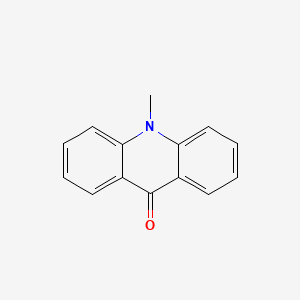

10-Methyl-9(10H)-acridone

描述

10-Methyl-9(10H)-acridone is an organic compound belonging to the acridine family Acridines are known for their diverse applications in various fields, including medicinal chemistry and material science

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyl-9(10H)-acridone can be efficiently achieved through a Cu-catalyzed intramolecular oxidative C(sp2)-H amination of 2-(methylamino)benzophenones. This reaction uses O2 as the sole oxidant and proceeds under moderate to good yields . The reaction conditions typically involve the use of copper catalysts and specific reaction temperatures to facilitate the intramolecular cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, using industrial-grade reagents and catalysts, and employing continuous flow reactors for efficient production.

化学反应分析

Types of Reactions

10-Methyl-9(10H)-acridone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the acridine core, leading to the formation of dihydroacridine derivatives.

Substitution: The methyl group and other positions on the acridine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like O2, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and the presence of catalysts.

Major Products

The major products formed from these reactions include various acridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

科学研究应用

Chemistry

10-Methyl-9(10H)-acridone serves as a precursor for synthesizing other acridine-based compounds. It undergoes various chemical reactions, including oxidation, reduction, and substitution, leading to derivatives with potential applications in different domains.

Table 1: Common Reactions of this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Forms different derivatives under specific conditions. |

| Reduction | Modifies the acridine core to produce dihydroacridine derivatives. |

| Substitution | Methyl group and other positions on the acridine ring can react with various reagents. |

Biology

The biological activity of this compound has been investigated for its potential antimicrobial and anticancer properties. Studies indicate that its derivatives exhibit significant biological activities due to their ability to interact with biomolecules such as DNA .

Table 2: Biological Activity Data

| Compound | IC50 (μM) | Cell Line | Mechanism |

|---|---|---|---|

| This compound | Not specified | Various human cancer cells | Topoisomerase inhibition |

| 9-Acridone | 12.5 | HeLa | DNA intercalation |

| 2-Hydroxy-9(10H)-acridinone | 15.0 | MCF-7 | Apoptosis induction |

Medicine

In medicinal chemistry, acridine derivatives, including those based on this compound, are explored for their therapeutic potential. The compound has shown promise in drug development due to its interactions with cellular targets and its ability to inhibit topoisomerase activity .

Industry

The compound is utilized in the development of dyes and pigments, particularly in applications involving near-infrared Raman reporter molecules for cell imaging. This application highlights its significance in material science and biotechnology .

Case Studies

Case Study 1: Antiviral Activity

A study focused on the synthesis of various acridone derivatives demonstrated significant antiviral properties against HIV-1, suggesting that modifications of this compound could lead to effective antiviral agents .

Case Study 2: Fluorescent Probes

Research has also reported the design of a novel small-molecule fluorescent probe based on the acridone moiety for nitric oxide sensing. This probe exhibited enhanced fluorescence intensity upon reaction with nitric oxide in living cells, indicating its potential utility in biological imaging and monitoring physiological processes .

作用机制

The mechanism of action of 10-Methyl-9(10H)-acridone and its derivatives involves interactions with various molecular targets. For instance, in chemiluminescent applications, the compound reacts with alkaline phosphatase conjugates, leading to the release of photons. This reaction is highly sensitive and can be used for quantitative detection of alkaline phosphatase . The molecular pathways involved in its biological activities are still under investigation, with ongoing research focusing on its interactions with cellular components.

相似化合物的比较

10-Methyl-9(10H)-acridone can be compared with other acridine derivatives such as:

Acridine Orange: Known for its use as a nucleic acid-selective fluorescent cationic dye.

Proflavine: Used as an antiseptic and for its antibacterial properties.

Acriflavine: Utilized for its antiseptic and antiviral properties.

生物活性

10-Methyl-9(10H)-acridone is a member of the acridine family, characterized by its unique structure, which includes a methyl group at the 10-position. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 209.25 g/mol. The compound's structure features a ketone group attached to the C9 carbon atom of the acridine framework, which is significant for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Acridone derivatives have been found to inhibit various bacterial strains, suggesting that this compound may also possess similar properties. Its structural similarity to other known antimicrobial agents supports further investigation into its efficacy against pathogens .

Anticancer Potential

Several studies have explored the anticancer properties of acridone derivatives, including this compound. Acridones have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This inhibition can lead to cancer cell death, making acridones promising candidates for cancer therapy .

The following table summarizes some key findings related to the anticancer activity of acridones:

| Compound | IC50 (μM) | Cell Line | Mechanism |

|---|---|---|---|

| This compound | Not specified | Various human cancer cells | Topoisomerase inhibition |

| 9-Acridone | 12.5 | HeLa | DNA intercalation |

| 2-Hydroxy-9(10H)-acridinone | 15.0 | MCF-7 | Apoptosis induction |

The biological activity of this compound is thought to be linked to its ability to interact with biomolecules such as DNA and proteins. The compound's role as a fluorescent probe for nitric oxide detection has been highlighted in research, indicating its potential use in monitoring physiological processes .

Study on Antiviral Activity

In a recent study focusing on acridone derivatives, researchers synthesized various compounds and tested their antiviral activities against HIV-1. The findings suggested that certain derivatives exhibited significant antiviral properties, warranting further exploration of this compound in this context .

Synthesis and Biological Evaluation

A study conducted by Deekshitha et al. synthesized several acridone derivatives and evaluated their biological activities through docking studies and cell viability assays. The results indicated that specific modifications in the acridone structure could enhance biological activity, pointing towards the potential for developing more effective therapeutic agents based on the this compound scaffold .

常见问题

Q. What are the common synthetic routes for preparing 10-Methyl-9(10H)-acridone and its derivatives?

Basic Research Question

The synthesis of this compound typically involves alkylation of 9(10H)-acridone using iodomethane in the presence of a strong base like sodium hydride (NaH) . Derivatives are often synthesized via bromination (using molecular bromine in acetic acid) or catalytic coupling reactions. For example, 10,10'-Dimethyl-9,9'-biacridylidene (DBA) is synthesized by coupling two moles of this compound using zinc dust and titanium tetrachloride in refluxing dioxane . Advanced derivatives, such as quaternary salts, can be prepared by reacting 9-chloro-10-methylacridinium salts with substituted anilines .

Q. How can HPLC with fluorescence detection be optimized for quantifying 9(10H)-acridone derivatives in biological samples?

Basic Research Question

A validated HPLC method with fluorescence detection (excitation: 395 nm, emission: 435 nm) uses a reversed-phase C18 column and a methanol-water gradient mobile phase (1.0 mL/min flow rate). This method achieves a detection limit of 0.67 ng/mL and is effective for quantifying acridones in plant or cellular matrices. Key optimizations include column selection, gradient tuning, and sample pre-treatment to minimize matrix interference .

Q. What strategies enhance stereoselectivity in cycloaddition reactions involving 10-propynyl-9(10H)-acridone?

Advanced Research Question

BF₃·Et₂O-promoted hetero [2 + 2] cycloaddition reactions with aldehydes leverage the electron-deficient nature of 10-propynyl-9(10H)-acridone to achieve high stereoselectivity. The reaction mechanism favors syn-addition pathways, producing trisubstituted alkenes with defined stereochemistry. Computational modeling of transition states and steric effects aids in predicting product configurations .

Q. How do structural modifications at the 10-position of 9(10H)-acridone influence antitumor activity against leukemia cell lines?

Advanced Research Question

Substituents at the 10-position, such as benzyl or allyl groups, significantly enhance antitumor activity. For instance, 10-(3,5-dimethoxy)benzyl-9(10H)-acridone shows potent antiproliferative effects against CCRF-CEM leukemia cells, likely due to improved cellular uptake and interaction with DNA or metabolic targets. Structure-activity relationship (SAR) studies using substituent libraries and cytotoxicity assays (e.g., MTT) are critical for optimization .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Basic Research Question

Key techniques include:

- ¹H-NMR and MALDI-TOF for structural confirmation of derivatives .

- HPLC with UV/fluorescence detection for purity assessment .

- ATR-FTIR or X-ray crystallography (e.g., for anthranilic acid precursors) to resolve molecular conformations .

- Thermogravimetric analysis (TGA) to evaluate thermal stability under varying conditions .

Q. What metabolomic approaches elucidate the mechanism of acridone-induced apoptosis in cancer cells?

Advanced Research Question

Global metabolomics using LC-MS or GC-MS can identify metabolic perturbations (e.g., altered glycolysis, oxidative stress markers) in acridone-treated cells. For example, this compound derivatives induce oxidative stress-mediated apoptosis by depleting glutathione and increasing reactive oxygen species (ROS). Orthogonal validation via Seahorse assays (mitochondrial respiration) and Western blotting (apoptotic markers like caspase-3) strengthens mechanistic insights .

Q. What are key considerations when designing in vitro assays to evaluate antimicrobial activity of acridone derivatives?

Basic Research Question

- Strain selection : Prioritize clinically relevant pathogens (e.g., MRSA, Plasmodium falciparum) .

- Dose-response curves : Use microdilution assays (MIC/MBC determinations) with triplicate replicates to ensure reproducibility.

- Cytotoxicity controls : Include mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Q. How does incorporating this compound into fluorescent probes improve nitric oxide detection in live cells?

Advanced Research Question

The 7,8-diamino-4-carboxy-10-methyl-9(10H)-acridone scaffold reacts with NO in aqueous media to form a triazole derivative, amplifying fluorescence intensity fivefold. Probe validation includes:

属性

IUPAC Name |

10-methylacridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-15-12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVKSPPGPPFPQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50222159 | |

| Record name | 10-Methylacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 10-Methylacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

719-54-0 | |

| Record name | N-Methylacridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=719-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Methylacridin-9(10H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000719540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylacridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylacridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Methylacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-methylacridin-9(10H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-Methylacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

199 - 200 °C | |

| Record name | 10-Methylacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。